molecular formula C9H11ClFNO B8744646 Benzenamine, 4-chloro-2-fluoro-5-(1-methylethoxy)- CAS No. 84478-38-6

Benzenamine, 4-chloro-2-fluoro-5-(1-methylethoxy)-

Cat. No.: B8744646
CAS No.: 84478-38-6
M. Wt: 203.64 g/mol
InChI Key: GEGKRSHJWVPCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 4-chloro-2-fluoro-5-(1-methylethoxy)- is a useful research compound. Its molecular formula is C9H11ClFNO and its molecular weight is 203.64 g/mol. The purity is usually 95%.
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Properties

CAS No.

84478-38-6

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

4-chloro-2-fluoro-5-propan-2-yloxyaniline

InChI

InChI=1S/C9H11ClFNO/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5H,12H2,1-2H3

InChI Key

GEGKRSHJWVPCPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirring mixture of 5-amino-2-chloro-4-fluorophenol (22.0 g, 136.19 mmol), 2-bromopropane (38.4 mL, 50.25 g, 408.57 mmol) and potassium carbonate (37.6 g, 273.0 mmol) was heated at reflux for 17 h. The reaction mixture was cooled and filtered. The filtrate was evaporated to dryness under reduced pressure. Flash chromatography yielded the title compound of Step A as a brown oil (17.2 g). 1H NMR (CDCl3): δ7.02 (d, 1H), 6.44 (d, 1H) 4.38 (q, 1H), 3.81 (br s,2H), 1.33 (d,6H). IR (cm-1): 3378.4, 3475.6.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
38.4 mL
Type
reactant
Reaction Step One
Quantity
37.6 g
Type
reactant
Reaction Step One

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